molecular formula C10H12F3N3O4S B11486462 methyl 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-N-1,3-thiazol-2-ylalaninate

methyl 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-N-1,3-thiazol-2-ylalaninate

Cat. No.: B11486462
M. Wt: 327.28 g/mol
InChI Key: IVXVNDKZBKDPOE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of methyl 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-[(1,3-thiazol-2-yl)amino]propanoate typically involves multi-step organic reactions. One common synthetic route includes the reaction of a trifluoromethyl ketone with thiazole derivatives under controlled conditions. The reaction conditions often involve the use of organic solvents such as ethanol or methanol and catalysts to facilitate the reaction . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-[(1,3-thiazol-2-yl)amino]propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological systems, making it useful in studying enzyme interactions and metabolic pathways.

    Industry: Used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of methyl 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-[(1,3-thiazol-2-yl)amino]propanoate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, altering their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . This compound may inhibit or activate specific biochemical pathways, depending on its target.

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives and trifluoromethyl-containing molecules. For example:

Methyl 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-[(1,3-thiazol-2-yl)amino]propanoate stands out due to its combination of both functional groups, providing unique properties and applications.

Properties

Molecular Formula

C10H12F3N3O4S

Molecular Weight

327.28 g/mol

IUPAC Name

methyl 2-(ethoxycarbonylamino)-3,3,3-trifluoro-2-(1,3-thiazol-2-ylamino)propanoate

InChI

InChI=1S/C10H12F3N3O4S/c1-3-20-8(18)16-9(6(17)19-2,10(11,12)13)15-7-14-4-5-21-7/h4-5H,3H2,1-2H3,(H,14,15)(H,16,18)

InChI Key

IVXVNDKZBKDPOE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(C(=O)OC)(C(F)(F)F)NC1=NC=CS1

Origin of Product

United States

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